molecular formula C6H12N2 B2581100 2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine CAS No. 34971-86-3

2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine

Cat. No.: B2581100
CAS No.: 34971-86-3
M. Wt: 112.176
InChI Key: XGMDRQWOPUUQSV-UHFFFAOYSA-N
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Description

2-(2,5-dihydro-1H-pyrrol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.176. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

2-(2,5-Dihydro-1H-pyrrol-1-yl)ethan-1-amine, a compound with a pyrrolidine structure, plays a significant role in the synthesis and study of various chemical compounds. For instance, studies on the synthesis, reactivity, and optical properties of diketopyrrolopyrroles (2,5‐dihydropyrrolo[4,3‐c]pyrrolo‐1,4‐diones) highlight the importance of pyrrolidine derivatives in developing high-quality dyes, pigments, and materials for electronic devices (Grzybowski & Gryko, 2015). These compounds are pivotal in advancing fluorescence imaging, solar cells, and field-effect transistors due to their unique optical and electronic properties.

Bioactive Compounds Development

The pyrrolidine ring, a core structural element in this compound, is extensively utilized in medicinal chemistry to design novel biologically active compounds. Pyrrolidine derivatives are known for their versatility in drug development, offering significant contributions to stereochemistry and enabling efficient exploration of pharmacophore space due to their sp^3-hybridization. This characteristic enhances the three-dimensional coverage of molecules, facilitating the development of compounds with target selectivity for treating various diseases (Li Petri et al., 2021).

Anion Binding and Sensing

N-Confused calix[4]pyrroles (NCCPs), derivatives related to the pyrrolidine structure, demonstrate unique anion-binding properties differing from regular calix[4]pyrroles. These compounds, identified for their easy synthesis and distinct anion-binding modes, are of great interest for developing anion sensors and materials capable of selective ion recognition. NCCPs engage with anions through a combination of NH hydrogen bonds and CH–anion contacts, offering novel avenues for sensor applications (Anzenbacher, Nishiyabu, & Palacios, 2006).

Environmental and Health Implications

Research into the environmental persistence and potential health effects of compounds like this compound and its analogs is crucial. Studies on the bioaccumulation and endocrine-disrupting activities of related compounds underscore the importance of understanding the environmental and biological impacts of chemical substances. Such knowledge aids in assessing risks and developing safer chemicals for various applications (Burgos-Aceves et al., 2021).

Properties

IUPAC Name

2-(2,5-dihydropyrrol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-3-6-8-4-1-2-5-8/h1-2H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMDRQWOPUUQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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